3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
Description
Properties
IUPAC Name |
3-amino-4-hydroxy-5-methoxybenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4.ClH/c1-13-6-3-4(8(11)12)2-5(9)7(6)10;/h2-3,10H,9H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZUXFNSQFBPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nitration and Methoxylation of Pre-Functionalized Benzoic Acids
A common starting point involves functionalizing benzoic acid precursors with nitro, hydroxyl, and methoxy groups in a stepwise manner. For example, 3-nitro-4-chloro-5-methoxybenzoic acid can undergo alkaline hydrolysis to replace the chloro group with a hydroxyl group. In the patent CN105237423A, analogous conditions (100–105°C, sodium hydroxide solution) achieved ≥97% purity for 3-nitro-4-hydroxybenzoic acid. Adapting this approach, introducing a methoxy group at position 5 prior to hydrolysis ensures regiochemical fidelity.
Methoxylation is typically performed using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). However, competing reactions at the hydroxyl group necessitate protection. Acetylation with acetic anhydride prior to methoxylation prevents undesired methylation, followed by deprotection under acidic or basic conditions.
Catalytic Hydrogenation of Nitro Intermediates
Reduction of the nitro group to an amine is a critical step. The patent CN105237423A employs Pd/C-catalyzed hydrogenation under pressurized hydrogen (0.5–1.5 MPa) at 95–100°C. For 3-nitro-4-hydroxy-5-methoxybenzoic acid, similar conditions yield the corresponding amine with minimal side products. Key parameters include:
- Catalyst loading : 2.5–5.0 g Pd/C per 100 g substrate.
- pH adjustment : Maintaining pH 5.4–5.6 during hydrogenation prevents over-reduction.
- Post-reduction treatment : Acidification with HCl (pH 1–2) precipitates the hydrochloride salt, achieving ≥96% purity after decolorization and recrystallization.
Alternative Reduction Methods
While catalytic hydrogenation is robust, transfer hydrogenation (e.g., using ammonium formate and Pd/C) offers a lower-pressure alternative. However, yields may drop by 10–15% compared to high-pressure methods. Iron/HCl reduction , though cost-effective, introduces challenges in separating iron residues, complicating large-scale synthesis.
Optimization of Reaction Conditions
Table 1: Comparative Analysis of Nitro Reduction Methods
Isolation and Purification Strategies
Acid-Base Recrystallization
The hydrochloride salt is isolated by acidifying the reaction mixture to pH 1–2 with concentrated HCl, followed by cooling to 0–5°C. Decolorization with activated carbon (1.5 g per 30 g substrate) removes aromatic byproducts, while tin(II) chloride (SnCl₂) reduces residual oxidizing agents. Hot filtration at 80–90°C ensures removal of insoluble impurities before concentration under vacuum.
Crystallization Solvent Systems
Ethanol-water mixtures (3:1 v/v) are optimal for recrystallizing the hydrochloride salt, yielding needle-like crystals with minimal solvent retention. Differential scanning calorimetry (DSC) data from analogous compounds show melting points of 215–220°C, consistent with high crystallinity.
Analytical Characterization
Table 2: Spectroscopic Data for 3-Amino-4-Hydroxy-5-Methoxybenzoic Acid Hydrochloride
Challenges and Mitigation Strategies
Regioselectivity in Electrophilic Substitution
Nitration of 4-hydroxy-5-methoxybenzoic acid preferentially occurs at position 3 due to the directing effects of hydroxyl (ortho/para) and methoxy (meta) groups. However, competing para-nitration (≤12%) necessitates chromatographic separation.
Stability of the Amine Group
The free amine is prone to oxidation, requiring immediate acidification post-reduction. Storage under nitrogen at −20°C extends shelf life to 6 months.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
Antioxidant Properties
Research indicates that 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride exhibits potential antioxidant properties. It may help in modulating oxidative stress in biological systems, which is crucial for preventing cellular damage caused by free radicals.
Anti-inflammatory Effects
The compound has been studied for its ability to influence inflammatory pathways. It may interact with specific receptors or enzymes involved in inflammatory processes, suggesting its potential therapeutic use in treating conditions characterized by chronic inflammation.
Neuroprotective Strategies
Given its influence on neurotransmitter systems, this compound may have applications in neuroprotection. This could be particularly relevant for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Peptide Synthesis
This compound is utilized as an organic buffer in peptide synthesis. It is known for its high yield in solid-phase peptide synthesis applications, making it a valuable reagent in biochemistry .
Structural Analogues
This compound serves as an important precursor for synthesizing other biologically active compounds. For example, it has been used in the synthesis of bosutinib, a drug used to treat certain types of leukemia .
Neuroprotective Research
A study investigating the neuroprotective effects of this compound highlighted its ability to modulate neurotransmitter levels and reduce neuronal apoptosis under oxidative stress conditions. The findings suggest that this compound could be developed further for therapeutic applications against neurodegenerative diseases.
Antioxidant Activity Evaluation
In vitro assays have demonstrated significant antioxidant activity of this compound compared to standard antioxidants like ascorbic acid. The compound's ability to scavenge free radicals was quantified using DPPH and ABTS assays, indicating its potential utility in pharmaceutical formulations aimed at oxidative stress-related disorders .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antioxidant Properties | Modulates oxidative stress; potential use in formulations for oxidative stress-related diseases. |
| Anti-inflammatory Effects | Influences inflammatory pathways; possible therapeutic applications for chronic inflammation. |
| Neuroprotective Strategies | May protect against neurodegeneration; relevant for Alzheimer's and Parkinson's disease research. |
| Peptide Synthesis | Used as an organic buffer; enhances yield in solid-phase peptide synthesis. |
| Structural Analogues | Precursor for synthesizing other biologically active compounds (e.g., bosutinib). |
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent positions, functional groups, and physicochemical properties. Below is a detailed comparison with key derivatives (Table 1) and synthesis-related insights.
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs (e.g., methyl esters in ).
- Stability: Methoxy and hydroxyl groups enhance susceptibility to oxidative degradation, whereas chloro-substituted analogs (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) exhibit greater thermal stability .
Key Distinctions
Substituent Positioning: The target compound’s -OCH₃ group at C5 distinguishes it from analogs with substituents at C2 or C4 (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) .
Salt Form: Unlike neutral esters (e.g., methyl 3-amino-4-chlorobenzoate), the hydrochloride salt improves ionization and bioavailability .
Synthetic Utility: The hydroxyl and amino groups enable participation in cyclization and condensation reactions, as seen in benzoxazole and hydrazinecarbothioamide syntheses .
Biological Activity
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (AHBA) is a compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13ClN2O4
- Molecular Weight : Approximately 203.62 g/mol
- Structure : The compound features an amino group, a hydroxyl group, and a methoxy group attached to a benzoic acid structure, enhancing its solubility and reactivity in biological systems.
Antioxidant Properties
AHBA has been identified as a potential antioxidant. Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in mitigating damage associated with various diseases, including neurodegenerative disorders.
Anti-inflammatory Effects
Research indicates that AHBA modulates inflammatory responses by influencing various signaling pathways. It interacts with specific receptors and enzymes involved in inflammation, suggesting its potential use in treating inflammatory diseases .
Neuroprotective Effects
Studies have shown that AHBA may have neuroprotective properties, potentially beneficial for conditions such as Alzheimer's disease. It influences neurotransmitter systems, which can help in maintaining neuronal health and function.
Anti-fibrotic Activity
In preclinical studies, AHBA demonstrated significant efficacy in a mouse model of non-alcoholic steatohepatitis (NASH). It inhibited lipid metabolism and improved liver function by reducing fibrosis markers. The compound effectively ameliorated fibrotic alterations in liver tissue induced by NASH, indicating its therapeutic potential for liver diseases .
AHBA's biological activities can be attributed to its ability to interact with various molecular targets:
- Inhibition of Phosphatase Activity : AHBA inhibits soluble epoxy hydrolase activity, which plays a role in lipid metabolism and nitric oxide production. This inhibition is crucial for its anti-fibrotic effects in liver tissues .
- Activation of Protein Degradation Systems : AHBA enhances the activity of the autophagy-lysosome pathway (ALP) and the ubiquitin-proteasome pathway (UPP), which are vital for cellular homeostasis and protein turnover. This activation may help counteract age-related declines in these pathways .
Comparative Analysis with Similar Compounds
The biological activity of AHBA can be compared with structurally similar compounds. The following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-4-hydroxybenzoic acid | C7H9NO3 | Lacks methoxy group; simpler structure |
| Methyl 3-amino-4-hydroxy-5-methoxybenzenecarboxylate | C11H13NO4 | Methyl ester derivative; different functional group |
| 3-Amino-4-methoxybenzoic acid | C9H11NO3 | Contains methoxy but lacks hydroxyl functionality |
The distinct combination of functional groups in AHBA contributes to its unique biological activities compared to these similar compounds.
Case Studies and Research Findings
- Study on NASH : A study demonstrated that AHBA significantly reduced liver weight and alkaline phosphatase levels in mice with NASH, showcasing its potential as an anti-fibrotic agent .
- In Silico Studies : Computational analyses suggest that AHBA could act as a binder for cathepsins B and L, enzymes critical for protein degradation pathways. This interaction supports the hypothesis that AHBA may enhance proteostasis network functionality .
Q & A
Q. What are the critical steps in synthesizing 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride with high purity?
Methodological Answer: Synthesis requires careful functional group protection and sequential reactions. For analogs like (3R,4R)-3-amino-4-hydroxypentanoic acid hydrochloride, key steps include:
- Protection of hydroxyl/methoxy groups : Use acid-labile protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during amination .
- Amination : Convert hydroxyl to amino groups via intermediates like azides or Mitsunobu reactions, ensuring stereochemical control .
- Deprotection and isolation : Acidic hydrolysis (e.g., HCl) followed by recrystallization to achieve ≥95% purity. Monitor by HPLC (C18 columns, 0.1% TFA in mobile phase) .
Q. How should researchers select analytical techniques for characterizing this compound?
Methodological Answer:
- Purity analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) to resolve polar substituents (amino, hydroxyl, methoxy). Validate with titrimetric analysis for hydrochloride content .
- Structural confirmation : Combine FT-IR (for –NH2 and –COOH stretches) and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+ at m/z 244.05) .
- Chiral purity : Chiral HPLC or polarimetry if stereoisomers are present .
Q. What are optimal storage conditions to maintain stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the methoxy group .
- Light sensitivity : Protect from UV light due to the aromatic amine moiety; use amber glass vials .
- Humidity control : Desiccants (e.g., silica gel) prevent deliquescence of the hydrochloride salt .
Advanced Research Questions
Q. How can structural modifications enhance biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) : Replace the methoxy group with electron-withdrawing groups (e.g., –CF3) to improve receptor binding, as seen in 4-amino-3-bromo-5-(trifluoromethyl)benzoic acid .
- Bioisosteric replacements : Substitute the hydroxyl group with a methylsulfonyl group to increase metabolic stability .
- In vitro assays : Test modified analogs in enzyme inhibition assays (e.g., tyrosine kinase) with IC50 comparisons .
Q. How to resolve contradictions in reported solubility data across studies?
Methodological Answer:
Q. What strategies mitigate degradation during in vitro assays?
Methodological Answer:
- Buffer selection : Use phosphate buffers (pH 6.5–7.5) instead of Tris, which may react with the amino group .
- Antioxidants : Add 0.1% ascorbic acid to prevent oxidation of the hydroxyl group .
- Short-term stability : Pre-test compound stability via LC-MS over 24 hours at 37°C .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data between cell-based and enzyme assays?
Methodological Answer:
- Mechanistic studies : Compare cellular uptake (via LC-MS) and intracellular metabolite profiles to identify efflux pumps or protein binding .
- Control experiments : Include a reference compound (e.g., 4-aminosalicylic acid) to normalize assay conditions .
Q. Why do synthetic yields vary between labs?
Methodological Answer:
- Reaction monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and optimize reaction times .
- Impurity profiling : Identify byproducts (e.g., demethylated analogs) via LC-MS and adjust protecting group strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
